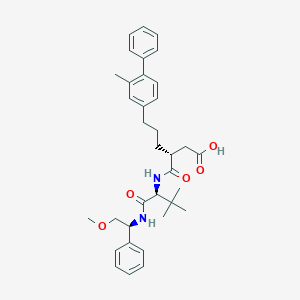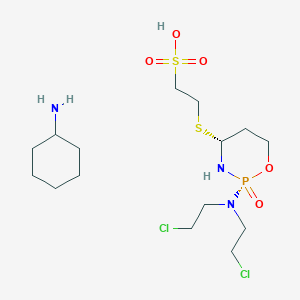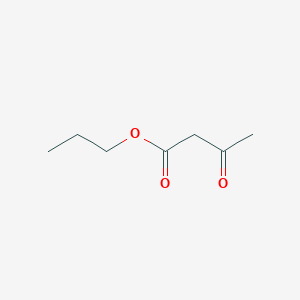
2,5-Difluorobencilo bromuro
Descripción general
Descripción
2-(Bromomethyl)-1,4-difluorobenzene, also known as 2-(Bromomethyl)-1,4-difluorobenzene, is a useful research compound. Its molecular formula is C7H5BrF2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Bromomethyl)-1,4-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Bromomethyl)-1,4-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-1,4-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Inhibidores de la γ-Secretasa
2,5-Difluorobencilo bromuro: se ha utilizado en la síntesis de una nueva serie de inhibidores de la γ-secretasa derivados de 4-aril, 4-fenilsulfonil ciclohexanona . Estos inhibidores están siendo investigados para el posible tratamiento de la enfermedad de Alzheimer. El papel del compuesto en la formación de estos inhibidores es crucial debido a su capacidad para introducir átomos de flúor en la estructura molecular, lo que puede afectar significativamente la actividad biológica de los compuestos resultantes.
Creación de Derivados de Sulfonamida
Los investigadores han empleado This compound en la creación de varios derivados de sulfonamida . Las sulfonamidas son un grupo de compuestos orgánicos que tienen amplias aplicaciones en la química medicinal, particularmente como antibióticos. El grupo difluorobencilo puede impartir propiedades únicas a las sulfonamidas, lo que podría conducir al desarrollo de nuevos productos farmacéuticos.
Desarrollo de Compuestos de Amida
El compuesto también se utiliza en el desarrollo de compuestos de amida . Las amidas son frecuentes en una amplia gama de procesos químicos y biológicos. Son componentes fundamentales de las proteínas y también se encuentran en muchos medicamentos. La incorporación de la parte difluorobencilo puede mejorar las propiedades farmacocinéticas de estos compuestos.
Síntesis de Derivados de Amina Acíclica
This compound: juega un papel en la síntesis de derivados de amina acíclica . Estas estructuras son importantes en el diseño de fármacos debido a su átomo de nitrógeno básico, que puede interactuar con los objetivos biológicos. El grupo difluorobencilo puede modificar el entorno electrónico de la amina, influenciando su actividad biológica.
Bloques de Construcción Fluorados
Como bloque de construcción fluorado, This compound es un reactivo valioso en la síntesis orgánica . La introducción de átomos de flúor en moléculas orgánicas es una estrategia común para aumentar su estabilidad metabólica y modular su lipofilia, lo cual es importante para el diseño de fármacos.
Mecanismo De Acción
2,5-Difluorobenzyl bromide, also known as 2,5-difluorobenzylbromide or 2-(Bromomethyl)-1,4-difluorobenzene, is a chemical compound with the molecular formula C7H5BrF2 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s primarily used as an organic synthesis and pharmaceutical chemistry intermediate , which suggests that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As an intermediate in organic synthesis and pharmaceutical chemistry, it likely undergoes various chemical reactions to form other compounds, depending on the specific synthesis pathway in which it’s used .
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceutical chemistry, it’s likely involved in a variety of biochemical pathways, depending on the specific synthesis pathway in which it’s used .
Pharmacokinetics
As an intermediate in organic synthesis and pharmaceutical chemistry, its ADME properties would likely depend on the specific compounds it’s used to synthesize .
Result of Action
As an intermediate in organic synthesis and pharmaceutical chemistry, its effects would likely depend on the specific compounds it’s used to synthesize .
Action Environment
As an intermediate in organic synthesis and pharmaceutical chemistry, these factors would likely depend on the specific synthesis pathway in which it’s used .
Propiedades
IUPAC Name |
2-(bromomethyl)-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWGSWNHQZYCFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234237 | |
| Record name | 2-(Bromomethyl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85117-99-3 | |
| Record name | 2,5-Difluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85117-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-1,4-difluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085117993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Bromomethyl)-1,4-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1,4-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)


![benzo[a]pyren-8-ol](/img/structure/B31493.png)







![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)
